



# Application Notes and Protocols for the Quantification of PNU-142300

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Compound of Interest		
Compound Name:	PNU 142300	
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#### Introduction

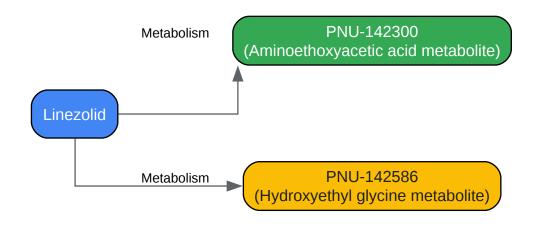
PNU-142300, also known as demethyl linezolid, is one of the two major inactive metabolites of the oxazolidinone antibiotic, linezolid.[1][2] Linezolid is a critical therapeutic agent against serious infections caused by Gram-positive bacteria.[1] Monitoring the plasma concentrations of linezolid and its metabolites is crucial for optimizing therapeutic outcomes and minimizing dose-related toxicities, such as myelosuppression.[3][4] This is particularly important in patients with renal impairment, where accumulation of these metabolites can occur.[1][5]

These application notes provide detailed protocols for the quantification of PNU-142300 in human plasma and serum using state-of-the-art analytical techniques, including Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

# **Metabolic Pathway of Linezolid**

Linezolid undergoes oxidation of its morpholine ring to form two primary metabolites, PNU-142300 and PNU-142586.[6][7][8] PNU-142300 is the aminoethoxyacetic acid metabolite.[9]





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Metabolic conversion of Linezolid to its primary metabolites.

# **Analytical Methods for PNU-142300 Quantification**

Several robust and sensitive methods have been developed and validated for the simultaneous quantification of PNU-142300 along with linezolid and its other major metabolite, PNU-142586, in biological matrices. The most prominent techniques are UPLC with UV detection and LC-MS/MS.

#### **Quantitative Data Summary**

The following tables summarize the performance characteristics of various analytical methods for the quantification of PNU-142300.

Table 1: UPLC Method Performance[10][11][12]



Parameter	PNU-142300	PNU-142586	Linezolid
Linearity Range (μg/mL)	0.2 - 20.0	0.2 - 20.0	0.2 - 50.0
Correlation Coefficient (r²)	> 0.9996	> 0.9998	> 0.9999
Lower Limit of Quantification (LLOQ) (µg/mL)	0.2	0.2	0.2
Intra-assay Accuracy (%)	93.59 - 106.86	96.93 - 101.48	92.92 - 103.57
Inter-assay Accuracy (%)	89.49 - 109.51	92.80 - 97.34	93.61 - 111.45
Intra-assay Precision (RSD %)	< 2.0	< 5.0	< 5.0
Inter-assay Precision (RSD %)	< 4.0	< 8.0	< 10.0
Extraction Recovery (%)	91.4 - 131.1	77.7 - 78.8	106.1 - 109.6

Table 2: LC-MS/MS Method Performance[4][13][14]



Parameter	PNU-142300	Linezolid
Linearity Range (μg/mL)	0.05 - 100	0.01 - 20
Correlation Coefficient (r²)	> 0.9978	> 0.9985
Lower Limit of Quantification (LLOQ) (μg/mL)	0.05	0.01
Accuracy (%)	-9.7 to 12.8	-9.7 to 12.8
Intra-day Precision (%)	< 14.2	< 14.2
Inter-day Precision (%)	< 11.1	< 11.1
Extraction Recovery (%)	Acceptable	Acceptable
Matrix Effect	No significant effect	No significant effect

# Experimental Protocols Protocol 1: UPLC Method for Quantification in Human Plasma

This protocol is adapted from a validated method for the simultaneous determination of linezolid and its metabolites.[10][12]

- 1. Sample Preparation (Protein Precipitation)
- To 100  $\mu$ L of human plasma in a microcentrifuge tube, add 5  $\mu$ L of internal standard solution (e.g., p-Toluic acid).
- Add 300 μL of acetonitrile to precipitate plasma proteins.
- · Vortex the mixture vigorously for 1 minute.
- Centrifuge at 13,000 g for 10 minutes at room temperature.
- Transfer the clear supernatant to an autosampler vial for analysis.
- 2. Chromatographic Conditions



- System: Waters ACQUITY UPLC
- Column: ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 μm)
- Mobile Phase: Gradient elution with a mixture of 0.1% formic acid in water and acetonitrile.
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 0.2 μL
- Detection: UV at 254 nm
- 3. Preparation of Standards and Quality Controls
- Stock solutions of PNU-142300, PNU-142586, and linezolid (1 mg/mL) are prepared in water.
- Calibration standards are prepared by serial dilution of the stock solutions in blank human plasma to achieve final concentrations within the linear range.
- Quality control (QC) samples are prepared at low, medium, and high concentrations in the same manner.

# Protocol 2: LC-MS/MS Method for Quantification in Human Serum

This protocol provides a highly sensitive and specific method for the quantification of PNU-142300 and linezolid.[1][4][13]

- 1. Sample Preparation (Protein Precipitation)
- To 100  $\mu$ L of human serum in a 1.5 mL microcentrifuge tube, add 20  $\mu$ L of internal standard working solution (e.g., Tedizolid, 5.0  $\mu$ g/mL).
- Vortex for 30 seconds.

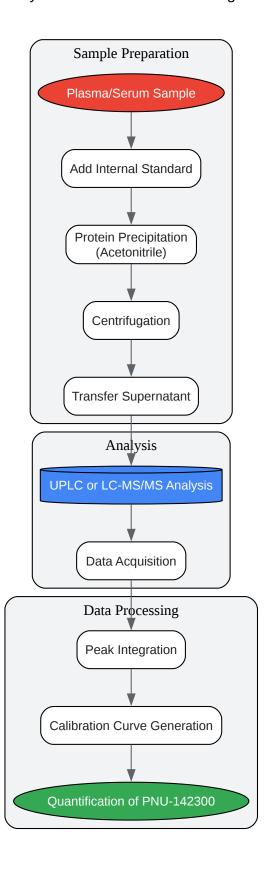


- Add 300 μL of acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 13,000 g for 10 minutes.
- Transfer 100 μL of the clear supernatant to an autosampler vial.
- Inject 0.2 μL into the LC-MS/MS system.
- 2. LC-MS/MS Conditions
- · LC System: Waters Acquity UPLC
- Column: Waters Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: Acetonitrile
- Flow Rate: 0.40 mL/min
- Column Temperature: 40°C
- MS System: Triple quadrupole mass spectrometer
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Detection Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
  - PNU-142300: m/z 369.96 → 327.98[4][13]
  - Linezolid: m/z 338.01 → 296.03[4][13]
  - Tedizolid (IS): m/z 370.98 → 342.99[4][13]

# **Experimental Workflow**



The general workflow for the analysis of PNU-142300 in biological samples is depicted below.



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Workflow for PNU-142300 quantification in biological samples.

# **Stability**

PNU-142300 has been shown to be stable in plasma during three freeze-thaw cycles and for up to 30 days when stored frozen.[10][12] In extracts, it is stable in the UPLC autosampler for over 48 hours at 4°C.[10]

### Conclusion

The UPLC and LC-MS/MS methods described provide sensitive, accurate, and robust approaches for the quantification of PNU-142300 in human plasma and serum. The simple protein precipitation sample preparation method is suitable for high-throughput analysis. These detailed protocols can be readily implemented in research and clinical laboratory settings for pharmacokinetic studies, therapeutic drug monitoring, and drug development applications related to linezolid.

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